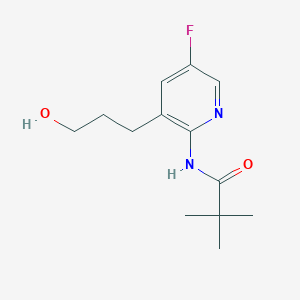
2-甲基-5-(3-噻吩基)吡啶
描述
2-Methyl-5-(3-thienyl)pyridine is a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates . It is also known as Chattopadhyay’s PYT Ligand .
Synthesis Analysis
One method for synthesizing 2-methylpyridines involves the α-methylation of substituted pyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(3-thienyl)pyridine is C10H9NS . It has a molecular weight of 175.25 .Chemical Reactions Analysis
2-Methyl-5-(3-thienyl)pyridine is a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates .Physical And Chemical Properties Analysis
2-Methyl-5-(3-thienyl)pyridine is a powder with a melting point of 45-47 °C . It is stored at a temperature of -20°C .科学研究应用
我已针对“2-甲基-5-(3-噻吩基)吡啶”的科学研究应用进行了搜索,发现其在多个领域具有特定用途。以下是每个应用的详细信息:
催化中的配体
“2-甲基-5-(3-噻吩基)吡啶”用作Ir催化的多种芳基、杂芳基和烷基底物的定向C(sp2)-H和C(sp3)-H硼化反应的配体。 这种应用在需要精确有效地对分子进行官能化的有机合成领域至关重要 .
有机合成
该化合物可能参与二维 (2D) 共价有机框架的合成。 这些框架在材料科学、催化和传感等多个领域具有潜在应用 .
药物化学
在药物化学中,“2-甲基-5-(3-噻吩基)吡啶”可能是Suzuki交叉偶联反应的一部分,这些反应对于在小分子药物发现中构建碳-碳键非常重要 .
作用机制
Target of Action
2-Methyl-5-(3-thienyl)pyridine is primarily used as a ligand in the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates . This compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methyl-5-(3-thienyl)pyridine is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of diverse organic compounds .
Pharmacokinetics
Its molecular weight of 17525 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of the action of 2-Methyl-5-(3-thienyl)pyridine is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a diverse set of aryl, heteroaryl, and alkyl substrates , contributing to the advancement of organic chemistry.
Action Environment
The action of 2-Methyl-5-(3-thienyl)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the pH, temperature, and solvent conditions can potentially affect the efficacy and stability of this compound .
安全和危害
未来方向
2-Methyl-5-(3-thienyl)pyridine has been used in a medicinal chemistry project to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines . It is a valuable chemical product that has been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
属性
IUPAC Name |
2-methyl-5-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-3-9(6-11-8)10-4-5-12-7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDVNMOVUHKSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



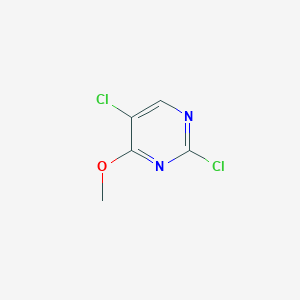
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)
![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)
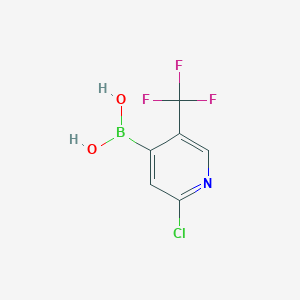
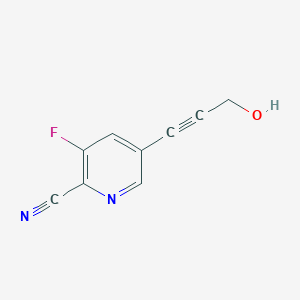
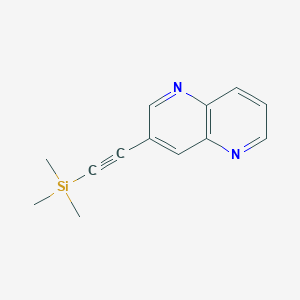
![5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391911.png)
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
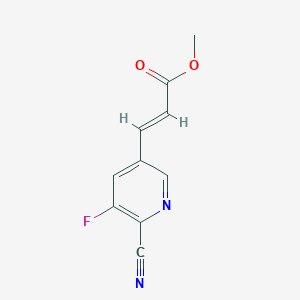
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)
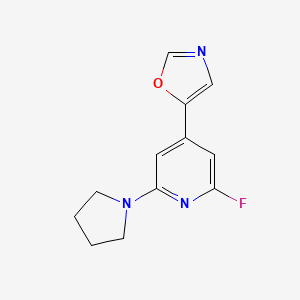
![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
